N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide
Description
N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a heterocyclic compound featuring a bicyclic imidazo[1,2-b]pyridazine core substituted with a 6-methoxy group. A phenyl ring at position 3 of the core is further functionalized with an acetamide group bearing a 4-methoxyphenyl moiety.
Key structural attributes:
- Imidazo[1,2-b]pyridazine core: A nitrogen-rich bicyclic system known for its role in targeting ATP-binding pockets in kinases .
- 6-Methoxy group: Enhances lipophilicity and may influence binding affinity.
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-18-8-6-15(7-9-18)12-21(27)23-17-5-3-4-16(13-17)19-14-26-20(24-19)10-11-22(25-26)29-2/h3-11,13-14H,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJWRNRMDDJSOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazinyl intermediate, which is then coupled with a phenylacetamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification techniques like crystallization, distillation, or chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds, each with unique properties.
Scientific Research Applications
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Structural Analogs with Varied Heterocyclic Cores
Table 1: Core Structure Comparison
Key Observations :
- Core Diversity : The imidazo[1,2-b]pyridazine core (target compound) offers distinct electronic properties compared to imidazo[1,2-a]pyridine () or thiazolo-triazole (). These differences influence target selectivity and metabolic stability .
- Substituent Effects : The 4-methoxyphenyl group in the target compound is shared with thiazolo-triazole analogs (), suggesting a conserved role in enhancing lipophilicity and membrane permeability .
Functional Group Modifications and Pharmacokinetic Implications
Table 2: Substituent Impact on Properties
Key Observations :
- Methoxy Groups: The dual methoxy groups in the target compound likely improve blood-brain barrier penetration compared to polar analogs like morpholino-substituted thiazolo-triazoles .
- Acetamide Positioning: The acetamide group on the phenyl ring (target) vs.
Key Observations :
- The target compound’s synthesis may require specialized coupling reactions, similar to PI4KB inhibitors (), but yields are unreported in the provided evidence.
- Thiazolo-triazoles () and imidazo[1,2-a]pyridines () demonstrate higher synthetic efficiency, likely due to optimized one-pot methodologies .
Biological Activity
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C21H22N4O3
- Molecular Weight : 378.43 g/mol
- Structural Components : The imidazo[1,2-b]pyridazine core is linked to phenyl and methoxy groups, which enhance its solubility and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The imidazo[1,2-b]pyridazine moiety can bind to active sites of enzymes, inhibiting their activity. This interaction is crucial for modulating various biochemical pathways.
- Signal Transduction Modulation : The compound may influence cellular signaling pathways, leading to altered physiological responses.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazines, including this compound, exhibit potent antimicrobial properties. For instance:
- Activity Against Mycobacterium tuberculosis : Compounds related to this structure have shown minimum inhibitory concentrations (MIC90) ranging from 0.63 to 1.26 mM against Mycobacterium tuberculosis .
Anti-inflammatory Properties
There is evidence suggesting that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The exact mechanism remains under investigation but may involve the modulation of cytokine release and immune cell activity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural components:
- Imidazo[1,2-b]pyridazine Core : Essential for biological activity due to its ability to interact with enzyme targets.
- Methoxy Substituents : Enhance solubility and bioavailability.
Q & A
Q. Challenges :
- Low yields during cyclization due to side reactions (e.g., dimerization). Mitigation: Strict temperature control and inert atmosphere .
- Purification difficulties from byproducts. Solution: Column chromatography with silica gel and ethyl acetate/hexane gradients .
Which analytical techniques are critical for structural confirmation and purity assessment?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify regiochemistry of substituents (e.g., methoxy groups at C6 of imidazo[1,2-b]pyridazine and C4 of phenylacetamide) .
- High-Performance Liquid Chromatography (HPLC) : Purity analysis (>95%) using a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (m/z 388.427 [M+H]+) and fragmentation patterns .
Advanced Tip : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals in aromatic regions .
What in vitro assays are recommended for preliminary bioactivity screening?
Basic Research Question
- Antimicrobial Activity : Broth microdilution assays against Mycobacterium tuberculosis (MIC determination) or Gram-negative/Gram-positive bacteria (e.g., E. coli, S. aureus) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include cisplatin as a positive control .
- Enzyme Inhibition : Kinase inhibition profiling (e.g., RET kinase) using ADP-Glo™ assays at 10 µM compound concentration .
Data Interpretation : Compare results to structurally related imidazo[1,2-b]pyridazine derivatives (e.g., 13a in , IC50 = 359 nM) .
How can contradictory bioactivity data between studies be systematically resolved?
Advanced Research Question
Methodology :
Dose-Response Validation : Re-test the compound across a wider concentration range (e.g., 0.1–100 µM) to rule out assay-specific variability .
Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) to suspected targets (e.g., kinases) .
Metabolite Interference Check : Incubate the compound with liver microsomes (human/rat) to identify active/inactive metabolites via LC-MS .
Case Example : Discrepant cytotoxicity data may arise from differential cell permeability. Address this by measuring intracellular compound levels via LC-MS/MS .
What strategies improve pharmacokinetic properties without compromising bioactivity?
Advanced Research Question
- Solubility Enhancement :
- Salt Formation : Co-crystallize with succinic acid or HCl .
- Nanoparticle Formulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release .
- Metabolic Stability : Introduce fluorine atoms at metabolically labile positions (e.g., para to methoxy groups) to block CYP3A4-mediated oxidation .
- Plasma Protein Binding Reduction : Replace lipophilic groups (e.g., methoxy) with polar substituents (e.g., hydroxyl) while monitoring target affinity via SAR .
Table 1 : SAR of Key Modifications
| Modification | Solubility (µg/mL) | IC50 (nM) |
|---|---|---|
| Parent Compound | 12.5 | 450 |
| –OCH3 → –OH (C6) | 45.3 | 620 |
| Trifluoromethyl (C4) | 18.9 | 380 |
How can computational methods guide biological target identification?
Advanced Research Question
Molecular Docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries 2IVU for RET kinase). Prioritize targets with docking scores < −8.0 kcal/mol .
Pharmacophore Mapping : Align with known inhibitors (e.g., imatinib’s ATP-binding site interactions) to identify critical H-bond donors/acceptors .
Machine Learning : Train a random forest model on ChEMBL bioactivity data to predict off-target effects (e.g., hERG liability) .
Validation : Confirm predictions with in vitro kinase profiling panels (e.g., Eurofins DiscoverX) .
What in vivo models are suitable for evaluating efficacy and toxicity?
Advanced Research Question
- Efficacy :
- Xenograft models (e.g., nude mice with HT-29 colon tumors) at 10–50 mg/kg (oral or i.p.) .
- Measure tumor volume weekly; compare to vehicle and positive controls.
- Toxicity :
- Acute toxicity: Single-dose escalation in rats (LD50 determination).
- Subchronic: 28-day repeat-dose study with histopathology and serum biochemistry .
PK/PD Integration : Use LC-MS/MS to correlate plasma concentrations (Cmax, AUC) with tumor growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
